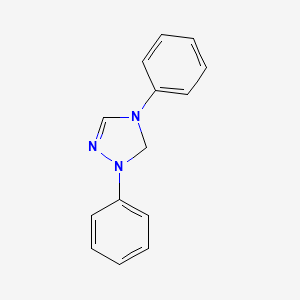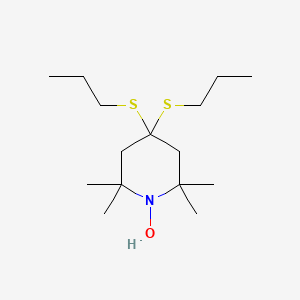
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidin-1-ol is an organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes two propylsulfanyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidin-1-ol typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with propylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2,6,6-Tetramethyl-4-piperidone+Propylthiol→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The propylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used as an additive in the production of plastics and coatings to enhance their stability and durability.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidin-1-ol involves its interaction with molecular targets such as enzymes and receptors. The propylsulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: This compound is structurally similar but lacks the propylsulfanyl groups.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another related compound used as a stabilizer in polymers.
Uniqueness
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidin-1-ol is unique due to the presence of propylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
112830-72-5 |
|---|---|
Molecular Formula |
C15H31NOS2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl-4,4-bis(propylsulfanyl)piperidine |
InChI |
InChI=1S/C15H31NOS2/c1-7-9-18-15(19-10-8-2)11-13(3,4)16(17)14(5,6)12-15/h17H,7-12H2,1-6H3 |
InChI Key |
KKLRONAPOCLYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC(N(C(C1)(C)C)O)(C)C)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


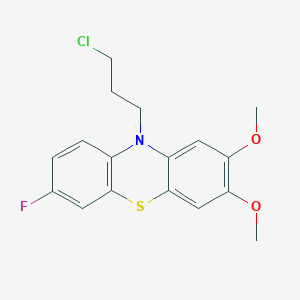
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
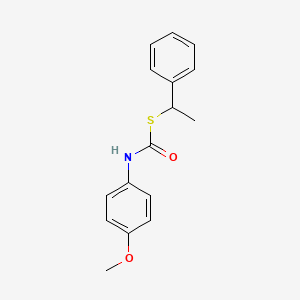

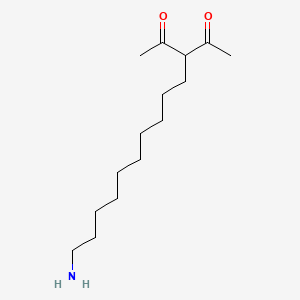
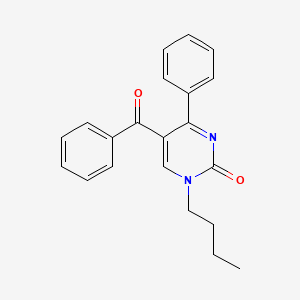
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
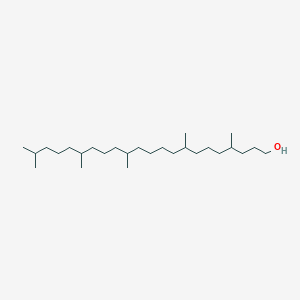
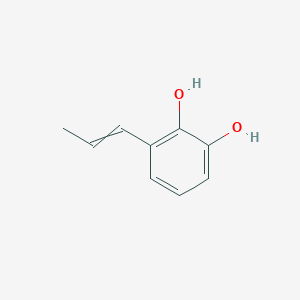

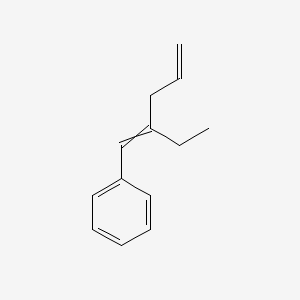
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
